molecular formula C23H19FN4O5S B8244389 methyl 3-[2-[5-[(4-fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoate

methyl 3-[2-[5-[(4-fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoate

Cat. No.: B8244389
M. Wt: 482.5 g/mol
InChI Key: AFUSXRUYBQFNGT-UHFFFAOYSA-N
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Description

The compound identified by the PubChem methyl 3-[2-[5-[(4-fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoate is a chemical entity with a unique structure and properties. It is used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 3-[2-[5-[(4-fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoate involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process is optimized to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[2-[5-[(4-fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce an oxide, while reduction may yield a reduced form of the compound.

Scientific Research Applications

methyl 3-[2-[5-[(4-fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[2-[5-[(4-fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoate involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

IUPAC Name

methyl 3-[2-[5-[(4-fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O5S/c1-33-23(30)15-3-2-4-17(11-15)27-28-21-19-12-18(9-10-20(19)26-22(21)29)34(31,32)25-13-14-5-7-16(24)8-6-14/h2-12,25,27H,13H2,1H3,(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUSXRUYBQFNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NNC2=C3C=C(C=CC3=NC2=O)S(=O)(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC=C1)NNC2=C3C=C(C=CC3=NC2=O)S(=O)(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.